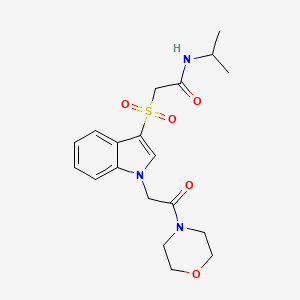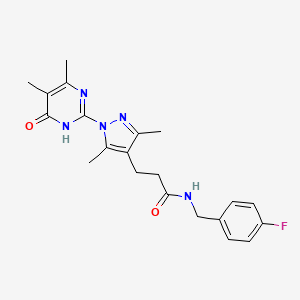
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one is a chemical compound with a unique structure that includes a pyrazole ring substituted with ethyl and methyl groups, and a difluoroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with a difluoroacetylating agent under controlled conditions. The reaction may require the use of a base to deprotonate the pyrazole, facilitating the nucleophilic attack on the difluoroacetylating agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the difluoroethanone moiety to alcohols or other reduced forms.
Substitution: The difluoroethanone group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.
Applications De Recherche Scientifique
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethanone moiety may act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol: This compound has a similar pyrazole ring structure but differs in the functional group attached to the pyrazole.
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone: This compound is similar but lacks the difluoro substitution on the ethanone moiety.
Uniqueness
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one is unique due to the presence of the difluoroethanone group, which imparts distinct chemical and biological properties. The difluoro substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated analogs.
Propriétés
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)-2,2-difluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-3-12-5(2)6(4-11-12)7(13)8(9)10/h4,8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXMPNNPAXIKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-[3-cyano-4-(2-methylbenzenesulfonyl)phenyl]benzamide](/img/structure/B2648632.png)
![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648633.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2648634.png)



![2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide](/img/new.no-structure.jpg)
![3-Fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2648644.png)
![Imidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B2648645.png)


![4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2648651.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2648652.png)
